N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a pyrrolo[2,3-d]pyrimidine core, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized from cyclohexanone through α-bromination followed by treatment with a base.
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This core structure can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Coupling Reactions: The final step involves coupling the cyclohexene ring with the pyrrolo[2,3-d]pyrimidine core and the phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-(1-Cyclohexenyl)ethylamine
- Ethanone, 1-(1-cyclohexen-1-yl)-
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its combination of a cyclohexene ring, a pyrrolo[2,3-d]pyrimidine core, and two phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H26N4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H26N4/c1-4-10-20(11-5-1)16-17-27-25-24-23(21-12-6-2-7-13-21)18-30(26(24)29-19-28-25)22-14-8-3-9-15-22/h2-3,6-10,12-15,18-19H,1,4-5,11,16-17H2,(H,27,28,29) |
InChI Key |
ONZVFAWGCQFRID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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